Superior Renal Cadmium Reduction of NBG-DTC Versus Biscarbodithioate C9G2DTC
In a direct head‑to‑head study, sodium N‑benzyl‑D‑glucamine‑N‑carbodithioate (BGDTC) reduced renal cadmium levels by 60% compared to untreated controls, whereas the biscarbodithioate C9G2DTC achieved only a 44% reduction [1]. Despite C9G2DTC being more effective in depleting whole‑body and hepatic cadmium (whole‑body Cd depletion after first injection: C9G2DTC 52% vs BGDTC 23%; liver Cd reduction: C9G2DTC 94% vs BGDTC 85%), BGDTC demonstrates a 16‑percentage‑point advantage in kidney cadmium clearance [1][2].
| Evidence Dimension | Renal cadmium reduction (% vs control) |
|---|---|
| Target Compound Data | 60% reduction at 1.0 mmol/kg × 5 i.p. in rats |
| Comparator Or Baseline | C9G2DTC: 44% reduction at equivalent dose |
| Quantified Difference | BGDTC reduces renal Cd 16 percentage points more than C9G2DTC |
| Conditions | Sprague‑Dawley rats pre‑treated with ¹⁰⁹Cd; chelators administered i.p. at 1.0 mmol/kg every other day for five doses |
Why This Matters
Renal cadmium is the critical toxicological reservoir; superior kidney clearance makes NBG-DTC the preferred candidate when nephroprotection is the primary endpoint.
- [1] Singh PK, Xu C, Jones MM, Kostial K, Blanusa M. Molecular-modeling design of cadmium-mobilizing agents: a novel biscarbodithioate. Chem Res Toxicol. 1994;7(5):614-620. doi:10.1021/tx00041a005. View Source
- [2] Singh PK, Jones MM, Kostial K, Blanusa M, Piasek M. In vivo cadmium mobilization by three novel bis(carbodithioates). Chem Res Toxicol. 1996;9(1):313-317. doi:10.1021/tx950123a. View Source
